molecular formula C11H13Cl2N3 B12087445 (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 1423026-52-1

(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B12087445
CAS No.: 1423026-52-1
M. Wt: 258.14 g/mol
InChI Key: MIJODPYDBWFZKG-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing yield and purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties .

Medicine

In medicine, this compound is investigated for its potential pharmacological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and fungicides, due to its ability to interact with biological targets in pests and pathogens .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyrazole ring. This structural feature can influence its reactivity and binding affinity to molecular targets, making it distinct from other pyrazole derivatives .

Properties

CAS No.

1423026-52-1

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(4-chlorophenyl)-(1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8;/h2-7,11H,13H2,1H3;1H

InChI Key

MIJODPYDBWFZKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

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